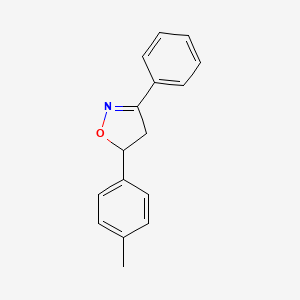
3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one is an organic compound that features both an aniline derivative and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-methoxyaniline, is reacted with an appropriate acylating agent to form the aniline derivative.
Coupling with Thiophene: The aniline derivative is then coupled with a thiophene derivative under conditions that facilitate the formation of the propan-1-one linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may be used as a building block for the synthesis of more complex molecules.
Biology
The compound could be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates.
Industry
In the industry, the compound might be used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxyanilino)-1-phenylpropan-1-one: Similar structure but with a phenyl ring instead of a thiophene ring.
3-(3-Methoxyanilino)-1-(furan-2-yl)propan-1-one: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-(3-Methoxyanilino)-1-(thiophen-2-yl)propan-1-one may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings.
Propriétés
Numéro CAS |
21280-46-6 |
|---|---|
Formule moléculaire |
C14H15NO2S |
Poids moléculaire |
261.34 g/mol |
Nom IUPAC |
3-(3-methoxyanilino)-1-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C14H15NO2S/c1-17-12-5-2-4-11(10-12)15-8-7-13(16)14-6-3-9-18-14/h2-6,9-10,15H,7-8H2,1H3 |
Clé InChI |
KFMBMMBZZJCLJY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCCC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


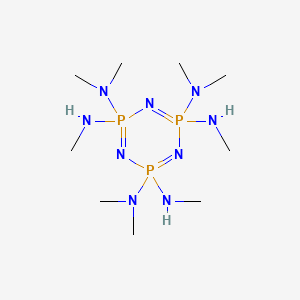


![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)
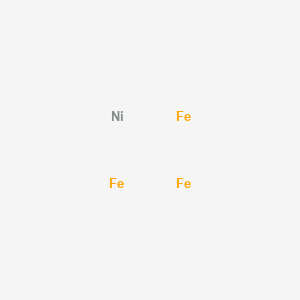

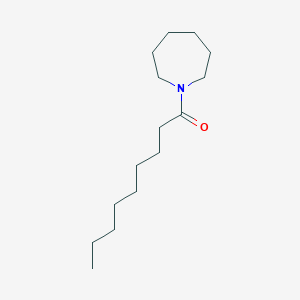
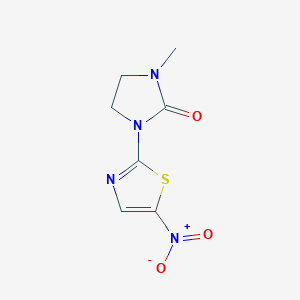
![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
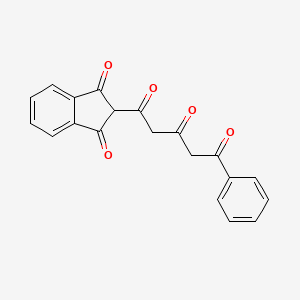


![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
